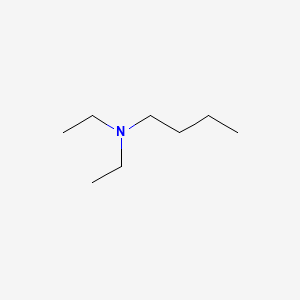

N,N-diethylbutan-1-amine

Description

Historical Context of Tertiary Amine Research

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. wikipedia.orgiitk.ac.in They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. wikipedia.org The study of amines dates back to the 19th century, with significant advancements in their synthesis and understanding of their properties shaping the field of organic chemistry.

Initially, methods for synthesizing amines, including tertiary amines, involved the alkylation of ammonia with alkyl halides. wikipedia.orgs3waas.gov.in This process, however, often results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the primary amine formed can act as a nucleophile and react further. s3waas.gov.in Over the decades, more selective and efficient methods have been developed. One of the most significant pathways to synthesize tertiary amines is the reductive amination of carbonyl compounds. researchgate.netrsc.org This method has seen numerous developments to overcome the need for harsh conditions and toxic transition-metal catalysts, with modern protocols using catalysts like triflic acid. researchgate.netrsc.org

The fundamental properties of tertiary amines have also been a core area of research. Unlike primary and secondary amines, tertiary amines cannot engage in hydrogen bonding with themselves, which leads to lower boiling points compared to their primary and secondary counterparts of similar molecular weight. fiveable.me However, the lone pair of electrons on the nitrogen atom makes them basic and nucleophilic. iitk.ac.infiveable.mefiveable.me The basicity is influenced by the electronic properties of the substituents and solvation effects. wikipedia.org In the gas phase, tertiary amines are typically more basic than secondary and primary amines due to the electron-donating effect of the alkyl groups. wikipedia.org Their nucleophilic character allows them to participate in a wide array of chemical reactions, including alkylation and acylation, making them valuable catalysts and intermediates in organic synthesis. fiveable.mefiveable.me

Scope and Significance of N,N-Diethylbutan-1-amine in Contemporary Chemical Sciences

This compound serves as a notable example of a tertiary amine with applications in modern chemical research. It is recognized for its role as a reagent and an intermediate in the synthesis of more complex organic molecules. cymitquimica.com The basicity conferred by its nitrogen atom allows it to participate in acid-base reactions. cymitquimica.com

In the realm of synthetic organic chemistry, tertiary amines are widely used as catalysts due to their nucleophilic nature and their capacity to form stable cationic intermediates. fiveable.me this compound and similar compounds can be employed in various reactions, including alkylation and acylation. fiveable.mefiveable.me Recent research has highlighted its involvement in advanced electrochemical reactions. For instance, in 2023, studies on the electrochemical oxidative α-C(sp³)–H functionalization of tertiary amines demonstrated that the α-vinylation of this compound proceeded with good selectivity. rsc.org This work contributes to the development of new methods for creating allylic amines, which are important structural motifs in many biologically active molecules. rsc.org

Furthermore, the properties of tertiary amines like this compound are being explored in the context of "switchable solvents." researchgate.net A 2014 study screened a series of tertiary amines for their ability to function as switchable polarity solvents (SPS), which can change their physical properties in response to a trigger like the introduction of CO₂. researchgate.net This research identified the N,N-dimethyl-n-alkylamine structure as being important for this function, a category to which this compound is structurally related. researchgate.net Such solvents are part of a broader effort in green chemistry to develop more environmentally friendly and energy-efficient chemical processes. researchgate.net The compound has also been listed in patent applications for compositions used in polymerase chain reactions (PCR), indicating its potential utility in biochemical applications. google.com

The significance of this compound is rooted in its fundamental properties as a tertiary amine, which allows for its use as a building block in synthesis, a catalyst, and a component in the development of novel chemical systems and materials. cymitquimica.comsolubilityofthings.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ammonia |

| Aniline |

| Diethylamine (B46881) |

| N,N-dimethyl-n-alkylamine |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-7-8-9(5-2)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSUTASIQKBEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025039 | |

| Record name | Diethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylbutylamine is a light yellow liquid. (NTP, 1992) | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4444-68-2 | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of N,n Diethylbutan 1 Amine and Its Derivatives

Established Synthetic Pathways for N,N-Diethylbutan-1-amine

The synthesis of tertiary amines such as this compound can be accomplished through several classical organic reactions. The most common methods include the alkylation of secondary amines and reductive amination strategies.

Alkylation Approaches in Tertiary Amine Synthesis

The N-alkylation of secondary amines with alkyl halides is a fundamental and well-established method for the synthesis of tertiary amines. fishersci.co.uk In the context of this compound, this involves the reaction of diethylamine (B46881), a secondary amine, with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the butyl halide and displacing the halide ion. youtube.com

A significant challenge in this approach is the potential for over-alkylation. The desired product, this compound, is itself a nucleophile and can react further with the butyl halide to form a quaternary ammonium (B1175870) salt, tetraethylbutylammonium halide. libretexts.orgmasterorganicchemistry.com To mitigate this side reaction, reaction conditions can be optimized, for instance, by using an excess of the secondary amine. libretexts.org

A more refined approach involves the use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), in a solvent like acetonitrile. This method allows for the direct and efficient alkylation of secondary amines to tertiary amines, yielding the target products in high yields without the formation of the undesired quaternary ammonium salt. researchgate.net

| Alkyl Halide | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| 1-Bromobutane | Excess Diethylamine | DMF/THF | Minimizes over-alkylation to quaternary salt. | fishersci.co.uklibretexts.org |

| 1-Chlorobutane | Hünig's Base | Acetonitrile | High yield of tertiary amine, prevents quaternary salt formation. | researchgate.net |

| 1-Iodobutane | Sodium Carbonate | DMF | Iodides are more reactive than chlorides or bromides. | fishersci.co.uk |

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for synthesizing amines. wikipedia.org This two-step, often one-pot, process converts a carbonyl group to an amine via an intermediate imine. wikipedia.orglibretexts.org To synthesize this compound, butanal (an aldehyde) is reacted with diethylamine.

The reaction begins with the nucleophilic attack of diethylamine on the carbonyl carbon of butanal, forming a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form a substituted iminium ion. In the final step, the iminium ion is reduced to the target tertiary amine. wikipedia.org

A key advantage of reductive amination is that it avoids the problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com The choice of reducing agent is crucial for the success of the reaction. The reducing agent should be capable of reducing the iminium ion but not the initial aldehyde. Mild hydride reagents are typically employed for this purpose. masterorganicchemistry.comlibretexts.org

| Reducing Agent | Abbreviation | Characteristics | Reference |

|---|---|---|---|

| Sodium cyanoborohydride | NaBH3CN | Selectively reduces imines in the presence of aldehydes/ketones. | masterorganicchemistry.comwikipedia.org |

| Sodium triacetoxyborohydride | NaBH(OAc)3 | A milder and less toxic alternative to NaBH3CN. Effective under weakly acidic conditions. | masterorganicchemistry.com |

| α-Picoline-borane | - | Effective in various solvents including methanol, water, or even under neat conditions. | organic-chemistry.org |

| Hydrogen with Metal Catalyst | H2/Pd, Pt, Ni | A "direct" reductive amination method where hydrogenation occurs catalytically. | wikipedia.org |

Halogenation and Subsequent Reactions

This synthetic pathway centers on the use of a halogenated precursor, specifically a butyl halide, which subsequently reacts with a secondary amine. This method is fundamentally the alkylation approach detailed in section 2.1.1, but with an emphasis on the role of the halogenated reactant. The process involves the nucleophilic substitution of an alkyl halide by an amine. fishersci.co.uk

The synthesis of this compound via this route uses diethylamine and a halogenated butane, such as 1-bromobutane. The reactivity of the alkyl halide is a critical factor, following the general trend I > Br > Cl. fishersci.co.uk The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by the nucleophilic amine. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. fishersci.co.uklibretexts.org

Electrochemical Oxidative C-H Functionalization of Tertiary Amines

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering a mild way to drive redox reactions without the need for stoichiometric chemical oxidants. nih.govnih.gov The electrochemical oxidation of aliphatic tertiary amines provides an efficient pathway for α-C-H functionalization, a transformation that is central to the synthesis and modification of a wide range of valuable molecules. nih.govmdpi.com This process involves the direct activation of an otherwise inert C-H bond adjacent (in the α-position) to the nitrogen atom. nih.gov

Upon anodic oxidation, a tertiary amine undergoes a single electron transfer (SET) to generate a high-energy intermediate, which can then be trapped by a variety of nucleophiles or participate in further transformations. nih.govmdpi.com

Generation and Identification of Reactive Intermediates (e.g., α-amino radical cations, iminium cations)

The electrochemical oxidation of a tertiary amine, such as this compound, is initiated by the removal of a single electron from the nitrogen atom's lone pair at the anode. nih.govrsc.org This single-electron transfer (SET) process generates a highly reactive intermediate known as an amine radical cation (or aminium radical). nih.govbeilstein-journals.orgnih.gov

This amine radical cation is a key branching point for subsequent reactions. There are two primary pathways it can follow:

Deprotonation: The amine radical cation can undergo deprotonation at a carbon atom alpha to the nitrogen. This step is a hydrogen atom transfer (HAT) or a sequential deprotonation, yielding a neutral α-amino radical. nih.govbeilstein-journals.org This α-amino radical is a strongly reducing species. beilstein-journals.org

Further Oxidation: The α-amino radical can be oxidized in a second single-electron transfer step to form a highly electrophilic iminium cation. beilstein-journals.orgnih.gov Alternatively, the iminium cation can be formed directly from the amine radical cation through processes like C-C bond fragmentation, although α-deprotonation is a more common pathway for simple aliphatic amines. beilstein-journals.org

These short-lived intermediates—the α-amino radical cation, the α-amino radical, and the iminium cation—are the key players in electrochemical C-H functionalization. nih.govnih.gov The final product is formed when a nucleophile present in the reaction medium attacks the electrophilic iminium ion. mdpi.com For example, in the presence of water, the iminium ion is hydrolyzed to a secondary amine and an aldehyde. mdpi.com

Regioselectivity in Electrochemical Transformations

For an unsymmetrical tertiary amine like this compound, which has two different types of α-C-H bonds (on the ethyl and butyl groups), the question of regioselectivity arises. The functionalization can occur at either the α-carbon of the ethyl groups or the α-carbon of the butyl group.

The regioselectivity of the product-determining α-C-H bond cleavage is influenced by several factors:

Statistical Distribution: In some cases, the product distribution is close to what would be predicted statistically based on the number of available α-hydrogens, suggesting that the C-H cleavage is not highly selective. rsc.org

Steric Factors: Direct electrochemical oxidation can be influenced by steric hindrance between the substrate and the anode surface. Oxidation may preferentially occur at the less sterically hindered carbon atom. nii.ac.jp

Stability of Intermediates: The regioselectivity can also be governed by the thermodynamic stability of the intermediary α-amino radical or iminium cation. nii.ac.jpresearchgate.net The pathway that proceeds through the more stable intermediate is generally favored.

Studies on the electrochemical oxidation of various tertiary amines have shown that the transition state of the deprotonation step resembles the aminium radical more than the α-amino-radical, and the subsequent C-H cleavage is often unselective. rsc.org However, in specific systems, particularly with N-acylated or cyclic amines, high regioselectivity can be achieved, often explained by the stability of the resulting iminium ions. nii.ac.jp

Scale-Up Synthesis and Methodological Advancements in Electrochemistry

The industrial-scale synthesis of tertiary amines such as this compound is increasingly moving towards continuous flow and electrochemical methodologies to enhance efficiency, safety, and sustainability. Traditional batch processing for amine alkylation or reductive amination can be challenging to scale due to issues with heat management, mass transfer limitations, and the handling of hazardous reagents.

Flow Chemistry for Scale-Up: Continuous flow reactors, particularly microreactors, offer significant advantages for the synthesis of tertiary amines. The high surface-area-to-volume ratio allows for superior temperature control, which is crucial for managing the exothermic nature of reactions like the alkylation of secondary amines. This precise control minimizes the formation of byproducts and enhances the selectivity towards the desired tertiary amine. For a compound like this compound, a potential flow synthesis could involve the reaction of diethylamine with 1-halobutane or the reductive amination of butyraldehyde (B50154) with diethylamine, pumped through a heated reactor column packed with a solid-supported catalyst. This setup allows for rapid optimization of reaction conditions (temperature, pressure, residence time) and can be scaled up by "numbering-up" – running multiple reactors in parallel.

Advancements in Electrochemistry: Electrochemical synthesis represents a green and powerful alternative for amine synthesis, replacing chemical oxidants or reductants with electricity. nih.gov The anodic oxidation of amines can generate intermediates for further reactions under mild conditions. While specific electrochemical synthesis protocols for this compound are not extensively detailed in the literature, general principles of electrochemical C-N bond formation are applicable. For instance, the reductive amination of butyraldehyde with diethylamine could potentially be achieved in an electrochemical cell, where the iminium ion intermediate is reduced at the cathode.

Electrochemical methods can also be integrated with flow systems. These "electro-flow" setups can overcome common challenges in electrosynthesis, such as mass transport and ohmic drop, enabling more efficient and scalable processes. nih.gov The synthesis can be performed in undivided cells using simple carbon-based electrodes, avoiding costly metal catalysts. nih.gov

Table 1: Comparison of Synthesis Methodologies for Tertiary Amines

| Feature | Batch Processing | Continuous Flow | Electrochemical Synthesis |

|---|---|---|---|

| Scalability | Difficult, non-linear | Straightforward (Numbering-up) | Modular, suitable for scale-up |

| Heat Transfer | Poor, risk of hotspots | Excellent | Good, depends on cell design |

| Safety | Handling of bulk hazardous materials | Smaller reaction volumes, enhanced safety | Avoids bulk hazardous redox agents |

| Efficiency | Can be lower due to side reactions | High, better control and selectivity | High Faradaic efficiency possible |

| Sustainability | Often relies on stoichiometric reagents | Reduced solvent/reagent use | Uses clean electricity as a reagent |

Derivatization Reactions of this compound

As a typical tertiary amine, this compound undergoes a variety of reactions, leveraging the nucleophilic and basic nature of the nitrogen atom. These reactions allow for the synthesis of a wide range of derivatives.

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. It readily reacts with alkyl halides in a classic SN2 reaction to form quaternary ammonium salts. This process is known as the Menshutkin reaction. For example, the reaction with methyl iodide would yield N,N-diethyl-N-methylbutan-1-ammonium iodide.

Reaction: (CH₃CH₂)₂N(CH₂CH₂CH₂CH₃) + CH₃I → [(CH₃CH₂)₂N(CH₃)(CH₂CH₂CH₂CH₃)]⁺I⁻

Oxidation: Tertiary amines like this compound can be oxidized to form tertiary amine N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or potassium permanganate (B83412) (KMnO₄). The reaction involves the donation of the nitrogen's lone pair to an oxygen atom.

Reaction: (CH₃CH₂)₂N(CH₂CH₂CH₂CH₃) + H₂O₂ → (CH₃CH₂)₂N⁺(O⁻)(CH₂CH₂CH₂CH₃) + H₂O

The resulting this compound N-oxide is a polar molecule with a formal positive charge on the nitrogen and a formal negative charge on the oxygen.

Reduction: this compound itself is a fully reduced form of an amine and does not typically undergo further reduction at the nitrogen center under standard chemical conditions. However, catalytic transfer hydrogenation reactions can utilize tertiary amines as hydrogen donors, which involves their oxidation. researchgate.net Flammable gaseous hydrogen may be generated when tertiary amines are combined with strong reducing agents, such as hydrides. echemi.com

Due to the lone pair of electrons on the nitrogen atom, this compound acts as a Brønsted-Lowry base, readily accepting a proton from an acid to form a water-soluble ammonium salt. This is an exothermic reaction. echemi.com For example, it reacts with hydrochloric acid (HCl) to form N,N-diethylbutan-1-ammonium chloride.

Reaction: (CH₃CH₂)₂N(CH₂CH₂CH₂CH₃) + HCl → [(CH₃CH₂)₂NH(CH₂CH₂CH₂CH₃)]⁺Cl⁻

The removal of an alkyl group from a tertiary amine, known as dealkylation, is a significant transformation in synthetic chemistry. dntb.gov.uanih.gov Several methods exist for the dealkylation of tertiary amines, and these can be broadly categorized into chemical, catalytic, and photochemical methods.

One of the classic chemical methods is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN). The reaction proceeds through a quaternary N-cyanoammonium bromide intermediate, which then eliminates an alkyl bromide. The choice of the leaving alkyl group depends on its nature, with smaller alkyl groups or those that can form stable carbocations being preferentially removed. For this compound, this could lead to a mixture of products where either an ethyl or a butyl group is cleaved.

General von Braun Reaction Mechanism:

R₃N + BrCN → [R₃N-CN]⁺Br⁻

[R₃N-CN]⁺Br⁻ → R₂N-CN + RBr

Another common method involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl), which is often considered a milder alternative to the von Braun reaction.

Catalytic Aspects in the Synthesis and Transformation of this compound

Catalysis plays a pivotal role in both the synthesis and the subsequent transformations of tertiary amines, offering more efficient and selective routes.

Catalytic Synthesis: The synthesis of this compound can be achieved through catalytic reductive amination of butyraldehyde with diethylamine. This is a highly atom-economical process. Catalysts for this reaction are typically based on transition metals such as nickel, palladium, platinum, or rhodium, often supported on carbon or alumina. The reaction proceeds via the formation of an enamine or an iminium ion intermediate, which is then catalytically hydrogenated.

Another important catalytic route is the N-alkylation of a secondary amine (diethylamine) with an alcohol (1-butanol). This "borrowing hydrogen" or "hydrogen autotransfer" methodology is considered a green chemical process as the only byproduct is water. These reactions are often catalyzed by ruthenium or iridium complexes.

Table 2: Catalytic Synthesis Methods for Tertiary Amines

| Reaction | Reactants | Catalyst Example | Byproduct |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone + Amine + H₂ | Pd/C, PtO₂, Raney Ni | - |

| N-Alkylation with Alcohols | Alcohol + Amine | Ru or Ir complexes | Water |

A study on the synthesis of N-ethyl-n-butylamine via amine disproportionation utilized a CuO–NiO–PtO/γ-Al₂O₃ catalyst, achieving a 60.7% yield. researchgate.net This suggests that similar mixed-metal oxide catalysts could be effective for the synthesis of this compound.

Catalytic Transformations: Tertiary amines can also be transformed using catalytic methods. For instance, the C-H bonds alpha to the nitrogen atom can be functionalized through catalytic C-H activation. This allows for the formation of new C-C or C-heteroatom bonds, providing a pathway to more complex molecular architectures. Various transition metals, including rhodium, palladium, and copper, have been shown to catalyze these types of transformations.

Applications of N,n Diethylbutan 1 Amine in Organic Synthesis and Materials Science Research

N,N-Diethylbutan-1-amine as a Synthetic Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile synthetic building block, primarily due to the reactivity of the nitrogen atom. As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, rendering the molecule nucleophilic. masterorganicchemistry.com This allows it to participate in a variety of chemical reactions, making it a useful intermediate for constructing more complex molecular architectures.

The nucleophilicity of amines is a key factor in their synthetic utility, with reactivity generally increasing from primary to secondary amines. masterorganicchemistry.com While tertiary amines like this compound are also nucleophilic, their reactivity can be influenced by steric hindrance from the three alkyl groups (one butyl, two ethyl) surrounding the nitrogen atom. masterorganicchemistry.com Despite this, they readily react with electrophilic compounds. A primary application is in nucleophilic substitution reactions, particularly with alkyl halides. openstax.org This reactivity allows for the introduction of the diethylbutylamino moiety into a larger molecular framework, a common strategy in the synthesis of targeted compounds.

The compound's physical properties also contribute to its role as a building block. Its liquid state at room temperature and solubility in common organic solvents facilitate its use in various reaction conditions. solubilityofthings.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H19N | nist.gov |

| Molecular Weight | 129.24 g/mol | echemi.com |

| Appearance | Light yellow liquid | echemi.com |

| Boiling Point | 136.5 °C | echemi.com |

| Density | 0.77 g/cm³ | echemi.com |

| Water Solubility | Less than 1 mg/mL | echemi.com |

Role in Pharmaceutical Intermediate Synthesis

This compound is classified and sold as a key intermediate for the pharmaceutical industry. bldpharm.com The tertiary amine functional group is a common structural motif found in many biologically active compounds and pharmaceuticals. Its presence can influence a molecule's polarity, basicity, and ability to bind to biological targets, making it a valuable component in drug design.

While specific, direct synthetic routes from this compound to commercial drugs are not extensively detailed in readily available literature, its utility is analogous to that of structurally similar amines. For instance, the local anesthetic procaine (B135) contains a diethylamino group, but its synthesis typically utilizes N,N-diethylethanolamine as the precursor. atamanchemicals.com The inclusion of the this compound moiety in novel compounds is an area of interest in medicinal chemistry for developing new therapeutic agents. solubilityofthings.com Its role as a precursor allows for the creation of diverse derivatives that can be screened for potential pharmacological activity. solubilityofthings.com

Application in Polymer Chemistry as a Chain Extender

Typically, primary and secondary amines are used as chain extenders in polyurethane systems because they possess reactive N-H bonds that can react with isocyanate groups. As a tertiary amine, this compound lacks these N-H bonds and therefore cannot participate in chain extension through this common mechanism. However, tertiary amines can act as catalysts in polymerization reactions, such as the formation of polyurethanes, by activating isocyanate groups or promoting the reaction between isocyanates and polyols.

Exploration in Agrochemical Formulation Research

The amine functional group is a crucial component in a wide range of agrochemicals, including herbicides and pesticides, where it often contributes to the molecule's biological activity and systemic properties in plants. ambeed.com However, specific research detailing the use of this compound as a direct precursor or active ingredient in agrochemical formulations is limited in published studies. Its potential application would lie in its role as a building block for more complex active ingredients, where the diethylbutylamino group could be incorporated to modulate the efficacy, stability, or environmental profile of a target agrochemical.

Utility in Specialty Chemical Production

A significant application of this compound is in the production of specialty chemicals, most notably quaternary ammonium (B1175870) compounds (QACs). As a tertiary amine, it serves as a direct precursor to this important class of chemicals.

The synthesis involves the reaction of this compound with an alkyl halide (such as an alkyl chloride or bromide) in a process known as quaternization or the Menshutkin reaction. openstax.orglumenlearning.com In this SN2 reaction, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond and resulting in a positively charged quaternary ammonium cation, with the halide as the counter-ion. lumenlearning.com

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|---|---|---|

| This compound (Tertiary Amine) | Alkyl Halide (R-X) | Quaternary Ammonium Salt ([C4H9N(C2H5)2R]⁺X⁻) | SN2 Nucleophilic Substitution (Quaternization) |

QACs derived from this compound have a wide array of potential industrial applications based on their surface-active properties. These applications include use as surfactants, disinfectants, antistatic agents, and phase-transfer catalysts, depending on the nature of the alkyl group introduced during the quaternization step.

Biological and Biochemical Research Applications of N,n Diethylbutan 1 Amine and Analogues

Investigation of Interactions with Biological Targets

The study of N,N-diethylbutan-1-amine and its structural analogues involves a detailed examination of their interactions with various biological targets, which is crucial for understanding their pharmacological potential. This research encompasses the evaluation of their effects on enzyme activities, cellular processes, and their binding affinities to specific receptors, particularly within the central nervous system.

Enzyme Activity and Cellular Process Interactions

While extensive research specifically on this compound's interaction with a wide range of enzymes is not deeply documented in publicly available literature, the broader class of amines is known to interact with various enzymatic systems. For instance, N,N-Diethylbutylamine, a closely related compound, has been reported to induce carotenogenesis in the fungus Phycomyces blakesleeanus. amerigoscientific.com This suggests an interaction with the enzymatic pathways responsible for carotenoid biosynthesis.

The investigation of such interactions is fundamental. For example, many drugs exert their effects through enzyme inhibition. nih.gov The study of how compounds like this compound and its derivatives affect specific enzymes, such as monoamine oxidase (MAO) or cholinesterases, could reveal potential therapeutic applications. nih.gov The principles of determining enzyme inhibition, including the calculation of IC50 values, are critical in this assessment. nih.gov

Receptor Binding and Neurotransmitter System Modulation

The structural characteristics of this compound and its analogues make them candidates for interaction with various receptor systems, particularly those involved in neurotransmission. The modulation of these systems is a key area of pharmacological research.

Research into analogous compounds provides insights into potential targets. For example, studies on butan-1-amine derivatives have explored their affinities for sigma (σ) receptors (σ₁ and σ₂) and the phencyclidine (PCP) binding site of the NMDA receptor. mdpi.com These receptors are implicated in a variety of neurological functions and are targets for therapeutic agents.

The following table summarizes the receptor binding affinities for a series of butan-1-amine derivatives, illustrating the type of data generated in such studies. While this compound is not explicitly listed, the data for related tertiary amines provide a valuable reference for predicting its potential interactions.

| Compound | N-Substituent | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | NMDA (PCP site) Affinity (Ki, nM) |

|---|---|---|---|---|

| 19a | Pyrrolidine | 154 | >1000 | >1000 |

| 17a | Benzylamine | 31 | >1000 | >1000 |

| 16a | Methylamine | >1000 | >1000 | >1000 |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For this compound derivatives, SAR studies would involve synthesizing a series of analogues with systematic modifications to the butyl chain, the N-ethyl groups, or by introducing other functional groups. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

For instance, in a series of benzylideneacetophenone derivatives, the presence and position of electron-donating groups on the aromatic rings were found to enhance anti-inflammatory and antioxidant activities. nih.gov Similarly, for this compound analogues, SAR studies could explore how alterations in the length and branching of the alkyl chains affect receptor binding affinity or enzyme inhibition.

In Vitro and In Vivo Pharmacological Assessments of Derivatives

In vitro assessments for analogues could include assays to measure:

Enzyme inhibition kinetics. mdpi.com

Receptor binding affinity using radioligand binding assays. mdpi.com

Functional activity at receptors, determining if a compound is an agonist or antagonist.

Effects on cell viability and proliferation in various cell lines. mdpi.com

In vivo studies would then be designed to investigate the effects of the compounds in a whole organism. This could involve animal models of neurological disorders or other conditions, depending on the in vitro findings.

Computational and Quantum Chemical Approaches in Biological Activity Prediction

Computational methods are increasingly integral to drug discovery and development, offering powerful tools to predict the biological activity of compounds and to understand their interactions with biological targets at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. nih.gov

For a series of this compound analogues, a QSAR study would involve:

Synthesizing and testing a set of derivatives for a specific biological activity.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to develop a model that correlates the descriptors with the observed activity. mdpi.comnih.gov

A successful QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. mdpi.com The predictive power of a QSAR model is typically validated using a test set of compounds that were not used in the model's development. mdpi.com

In Silico Analysis of Structural Alerts for Pharmacological Effects (e.g., QT Prolongation)

In modern drug discovery and chemical safety assessment, in silico (computational) methods are indispensable for identifying potentially hazardous compounds in the early stages of development. nih.govnih.gov These approaches are particularly crucial for predicting adverse effects like QT interval prolongation, a delay in ventricular repolarization that can lead to life-threatening cardiac arrhythmias. nih.gov The prediction of such effects often relies on identifying "structural alerts," which are specific molecular substructures or motifs known to be associated with a particular type of toxicity. rsc.orgresearchgate.net

For compounds like this compound and its analogues, the primary structural alert for cardiotoxicity is the presence of a tertiary amine group. nih.govnih.gov Blockade of the human ether-à-go-go-related gene (hERG) potassium channel is a primary cause of drug-induced QT prolongation. nih.govnih.gov The tertiary amine moiety, particularly in aliphatic compounds, is a well-established pharmacophore for hERG channel inhibition. nih.gov Research indicates that tertiary aliphatic amines are found in over 50% of drugs known to cause QT prolongation but in less than 10% of drugs without this concern. nih.gov This suggests a strong correlation between this functional group and the risk of QT prolongation. nih.gov

The predictive power of these models is enhanced by combining analyses of structural features with physicochemical properties. For tertiary amines, the ability to become protonated at physiological pH is considered a critical factor for binding to the hERG channel. nih.govacs.org The table below outlines the key structural and physicochemical properties of this compound that would be assessed by in silico toxicology models.

| Structural Feature / Descriptor | Presence in this compound | Associated Risk / Rationale |

|---|---|---|

| Tertiary Aliphatic Amine | Yes | Recognized as a high-frequency structural alert for hERG channel inhibition and QT prolongation. nih.gov |

| Basic Nitrogen Center | Yes | Allows for protonation at physiological pH, a key step for electrostatic interaction with amino acid residues in the hERG channel pore. nih.govacs.org |

| Lipophilicity (LogP) | Moderate | Appropriate lipophilicity facilitates passage into the cardiac cell membrane and access to the hERG channel binding site. |

| Molecular Flexibility | High (Multiple Rotatable Bonds) | Allows the molecule to adopt a conformation that fits optimally within the hERG channel's binding pocket. |

Further computational analysis involves comparing the structure of this compound to a database of known QT-prolonging drugs. As shown in the comparative table below, its simple aliphatic tertiary amine structure is a common feature among several compounds with known cardiotoxicity risks.

| Compound | Structural Class | Known Association with QT Prolongation |

|---|---|---|

| This compound | Tertiary Aliphatic Amine | Predicted risk based on structural alert. nih.gov |

| Amiodarone | Contains a tertiary amine (dibutylamino) moiety | Well-documented hERG blocker and risk of QT prolongation. |

| Terfenadine | Contains a tertiary amine within a piperidine (B6355638) ring | Withdrawn from the market due to severe QT prolongation. researchgate.net |

| Verapamil | Contains a tertiary amine | Known calcium channel blocker that also inhibits the hERG channel. |

Advanced Analytical and Characterization Methodologies for N,n Diethylbutan 1 Amine

Spectroscopic Techniques for Structural Elucidation of Intermediates

The synthesis of N,N-diethylbutan-1-amine can proceed through various routes, one common method being the acylation of diethylamine (B46881) with butanoyl chloride to form the intermediate N,N-diethylbutanamide, followed by reduction. Spectroscopic techniques are indispensable for confirming the structure of such intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of reaction intermediates. For a potential intermediate like N,N-diethylbutanamide, both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of N,N-diethylbutanamide would exhibit characteristic signals for the butyl and ethyl groups attached to the amide functionality. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the unambiguous assignment of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the amide group would appear at a distinct downfield chemical shift, providing key evidence for the formation of the intermediate.

Infrared (IR) Spectroscopy is another vital technique for identifying functional groups present in the intermediates. In the synthesis of this compound via an amide intermediate, IR spectroscopy can be used to monitor the disappearance of the starting materials and the appearance of the intermediate. For instance, the precursor butanoyl chloride would show a characteristic C=O stretching frequency for an acid chloride. The intermediate, N,N-diethylbutanamide, would exhibit a strong absorption band corresponding to the C=O stretch of the amide functional group, typically at a lower wavenumber than the acid chloride.

Below is a table summarizing the expected characteristic spectroscopic data for a key intermediate in the synthesis of this compound.

| Intermediate | Technique | Characteristic Signals/Bands |

| N,N-Diethylbutanamide | ¹H NMR (CDCl₃) | Signals corresponding to CH₃ and CH₂ groups of the butyl and ethyl chains. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, and the aliphatic carbons of the butyl and ethyl groups. | |

| IR | Strong C=O stretching absorption band for the amide functional group. |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the intermediates, further confirming their identity. The electron ionization (EI) mass spectrum of an intermediate would show a molecular ion peak corresponding to its molecular weight, along with fragment ions characteristic of its structure.

Chromatographic Techniques for Purity Assessment and By-product Analysis

Chromatographic methods are essential for determining the purity of the final this compound product and for identifying and quantifying any by-products formed during the synthesis.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for the analysis of volatile compounds like this compound.

GC-FID: This method is well-suited for quantifying the purity of this compound. By injecting a sample into the GC, different components are separated based on their boiling points and interactions with the stationary phase of the column. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for accurate purity determination.

GC-MS: The coupling of GC with MS provides a powerful tool for the identification of unknown impurities and by-products. As components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. By analyzing the fragmentation patterns, the structures of by-products can be elucidated. Potential by-products in the synthesis could arise from incomplete reactions, side reactions of the starting materials, or degradation of the product.

High-Performance Liquid Chromatography (HPLC) is another valuable technique for purity assessment, particularly for less volatile impurities or when derivatization is employed to enhance detection. For aliphatic amines that lack a strong UV chromophore, pre-column derivatization with a UV-active or fluorescent tag can be used to improve sensitivity and selectivity. Reversed-phase HPLC with a suitable mobile phase can then be used to separate this compound from its derivatized and non-derivatized impurities.

The following table outlines typical chromatographic conditions that could be adapted for the analysis of this compound.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| GC-FID | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID | Purity assessment and quantification of this compound. |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer | Identification and structural elucidation of by-products and impurities. |

| HPLC | C18 reversed-phase | Acetonitrile/Water with additives | UV/Fluorescence (with derivatization) | Purity assessment, especially for non-volatile or UV-inactive impurities. |

Common by-products that could be monitored include unreacted starting materials (e.g., diethylamine), partially reacted intermediates, or products from side reactions such as over-alkylation or elimination reactions, depending on the synthetic route.

Electrochemical Mass Spectrometry for Reaction Monitoring

Electrochemical Mass Spectrometry (EC-MS) is an advanced analytical technique that allows for the real-time monitoring of electrochemical reactions. If the synthesis of this compound is performed via an electrochemical route, EC-MS can provide invaluable insights into the reaction mechanism and kinetics.

In an EC-MS setup, the electrochemical cell is directly coupled to a mass spectrometer. As the reaction proceeds at the electrode surface, volatile products and intermediates can be continuously sampled and analyzed by the MS. This provides a time-resolved profile of the species being formed and consumed during the synthesis.

The application of EC-MS to the synthesis of this compound would enable:

Real-time detection of intermediates and products: The formation of the target molecule and any transient intermediates can be observed as a function of the applied potential or current and time.

Identification of reaction pathways: By monitoring the evolution of different species, it is possible to elucidate the sequence of steps in the reaction mechanism.

Optimization of reaction conditions: The effect of parameters such as electrode material, solvent, electrolyte, and applied potential on the reaction rate and selectivity can be studied in real-time, facilitating rapid optimization of the synthetic process.

For example, in a hypothetical electrochemical synthesis, the reduction of an amide precursor or the reductive amination of a carbonyl compound could be monitored. The mass spectrometer would be tuned to detect the m/z (mass-to-charge ratio) of the starting materials, the expected intermediate, the final product (this compound), and any potential by-products. The ion current for each of these species would be plotted against time or potential, providing a dynamic view of the reaction progress. This technique offers a significant advantage over traditional offline methods by providing immediate feedback on the state of the reaction.

Future Research Directions and Emerging Trends for N,n Diethylbutan 1 Amine

Development of Green Chemistry Approaches for Synthesis

The synthesis of amines has traditionally relied on methods that often involve hazardous reagents, significant energy consumption, and the generation of substantial waste. Future research is increasingly focused on aligning the production of N,N-diethylbutan-1-amine with the principles of green chemistry to improve sustainability.

Key research objectives in this area include:

Catalytic Routes from Renewable Feedstocks: Investigation into catalytic pathways that utilize bio-based starting materials, such as alcohols derived from biomass, is a primary goal. This involves the development of highly selective and efficient catalysts (e.g., transition metal or enzymatic catalysts) for the direct amination of bio-derived butanols with diethylamine (B46881).

Atom Economy and Waste Reduction: Future synthetic strategies will prioritize reaction pathways that maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This includes exploring solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical fluids.

Energy Efficiency: Research into novel energy sources, such as microwave irradiation or mechanochemistry, can lead to significantly reduced reaction times and lower energy consumption compared to conventional thermal methods.

Green Metrics Evaluation: The systematic application of green chemistry metrics, such as those provided by the CHEM21 toolkit, will be crucial for quantitatively assessing and comparing the environmental footprint of different synthetic routes. rsc.org This allows researchers to make data-driven decisions to select the most sustainable synthesis process. rsc.org

| Research Focus Area | Traditional Approach | Green Chemistry Approach | Key Performance Indicators |

| Feedstocks | Petroleum-based starting materials | Bio-based butanol and diethylamine | % Renewable carbon, Lifecycle assessment |

| Catalysis | Stoichiometric reagents | Reusable heterogeneous or enzymatic catalysts | Catalyst turnover number, Selectivity |

| Solvents | Volatile organic compounds (VOCs) | Supercritical fluids, water, or solvent-free conditions | Environmental Impact (E-factor), Solvent recovery rate |

| Energy | Conventional heating (oil baths, heating mantles) | Microwave irradiation, mechanochemistry | Energy consumption (kWh/kg), Reaction time |

Exploration of Novel Applications in Interdisciplinary Fields

While this compound has established uses, its potential in emerging and interdisciplinary fields remains largely unexplored. solubilityofthings.com Future research should focus on leveraging its specific chemical properties—a tertiary amine with balanced steric hindrance and nucleophilicity—for new applications. solubilityofthings.com

Potential areas for exploration include:

Medicinal Chemistry and Drug Development: The amine functional group is a key pharmacophore in many bioactive molecules. solubilityofthings.com Research could investigate this compound as a scaffold or synthetic precursor for creating new chemical entities with potential therapeutic properties. solubilityofthings.com Its specific alkyl structure could influence pharmacokinetic properties like solubility and membrane permeability. solubilityofthings.com

Materials Science: The compound could be explored as a building block or catalyst in the synthesis of novel polymers or functional materials. Its properties could be valuable in creating specialized coatings, resins, or as a curing agent in epoxy systems.

Catalysis: Its basic and nucleophilic nature suggests potential as an organocatalyst for various organic transformations. Research could focus on its efficacy in promoting reactions such as aldol condensations, Michael additions, or polymerization reactions, offering a metal-free alternative to traditional catalysts.

Biochemical Processes: Given its structure as a tertiary amine, it could be studied for its interactions with biological systems, such as its ability to act as a pH buffer in cell cultures or its potential role in biochemical assays. solubilityofthings.com

Advanced Computational Modeling and Design of Derivatives

Computational chemistry offers powerful tools to accelerate research and development while minimizing experimental costs and waste. Applying these methods to this compound can provide deep insights into its behavior and guide the design of new, functional derivatives.

Future computational research directions should include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can accurately predict molecular properties such as reactivity, electronic structure, and spectroscopic signatures. This can help in understanding reaction mechanisms for its synthesis and its role in potential applications.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different solvent environments or its interaction with biological macromolecules like enzymes or receptors. This is particularly relevant for exploring its potential in medicinal chemistry and biochemical applications.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of this compound and its potential derivatives with their chemical or biological activity. This allows for the virtual screening and rational design of new compounds with desired properties, such as enhanced catalytic activity or specific biological effects.

| Computational Method | Application for this compound | Research Outcome |

| Density Functional Theory (DFT) | Predict reaction pathways and transition states for synthesis; model electronic properties. | Optimization of reaction conditions; understanding of reactivity. |

| Molecular Dynamics (MD) | Simulate interactions with solvents, surfaces, or biological targets. | Prediction of solubility, binding affinity, and material compatibility. |

| QSAR Modeling | Correlate structural modifications with changes in physical or biological properties. | In-silico design of derivatives with enhanced performance for specific applications. |

Comprehensive Risk Assessment Methodologies

As the potential applications of this compound expand, a thorough understanding of its environmental fate and toxicological profile is imperative. Future research must move beyond basic hazard identification to encompass a more holistic and predictive approach to risk assessment.

Key areas for future investigation are:

Lifecycle Assessment (LCA): A full LCA should be conducted to evaluate the environmental impact of the compound from its synthesis ("cradle") to its disposal or degradation ("grave"). This includes assessing the impact of raw material extraction, manufacturing processes, use, and end-of-life stages.

Ecotoxicity and Biodegradation: Detailed studies are needed to determine the compound's persistence, bioaccumulation potential, and toxicity to a wide range of aquatic and terrestrial organisms. Understanding its biodegradation pathways—both aerobic and anaerobic—is crucial for predicting its environmental impact. solubilityofthings.com

In Silico Toxicology: The use of computational toxicology models can help predict potential adverse effects on human health and the environment. These models can screen for potential carcinogenicity, mutagenicity, and reproductive toxicity, prioritizing experimental testing and reducing reliance on animal studies.

Development of Advanced Analytical Methods: Research into more sensitive and selective analytical techniques for detecting and quantifying this compound and its degradation products in complex environmental matrices (e.g., water, soil) is essential for effective environmental monitoring. solubilityofthings.com

Q & A

Basic: What experimental parameters are critical for optimizing the electrochemical synthesis of N,N-diethylbutan-1-amine derivatives?

Electrochemical synthesis efficiency depends on:

- Solvent ratio : A 6:0.5 MeCN/H₂O mixture enhances conductivity and stabilizes intermediates .

- Current density : Constant current electrolysis minimizes side reactions; lower current densities improve selectivity (e.g., 5:1 regioselectivity observed in α-vinylation) .

- Electrolyte choice : Salts like CsOAc improve yield by stabilizing charged intermediates .

- Temperature : Room temperature is typically used to balance reaction kinetics and stability of electrogenerated species.

Advanced: How can regioselectivity challenges in this compound functionalization be addressed?

Regioselectivity is influenced by:

- Steric effects : Bulkier substituents on the amine direct functionalization to less hindered sites (e.g., α-vinylation at the terminal ethyl group) .

- Reaction medium : Polar aprotic solvents (e.g., MeCN) favor stabilization of transition states, enhancing selectivity .

- Catalytic additives : Lewis acids or bases can modulate electron density at reactive sites, as seen in analogous tertiary amine reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., δ ~2.5 ppm for N-CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₁₉N; calc. 129.15 g/mol) and fragmentation patterns .

- IR Spectroscopy : Peaks near 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-N stretch) confirm amine functionality .

Advanced: How should researchers resolve contradictions in cytotoxicity data for this compound derivatives?

- Assay standardization : Use SRB or MTT assays with consistent incubation times (e.g., 48 hours) and cell lines (e.g., human 184B5 cells) .

- Control experiments : Include reference compounds (e.g., 4-(2-chloro-phenoxazinyl) derivatives) to validate assay sensitivity .

- Dose-response analysis : Test multiple concentrations (e.g., 0.1–10 µM) to identify non-linear effects and IC₅₀ values .

Basic: What methods ensure high purity of this compound in synthetic workflows?

- Chromatography : HPLC or GC with polar stationary phases (e.g., Zorbax SB-C18) resolves amine impurities .

- Distillation : Fractional distillation under reduced pressure (e.g., 164–167°C for analogs) isolates pure product .

- Karl Fischer titration : Monitors water content (<0.1% for stability) .

Advanced: How can nitrosamine contamination risks in this compound be mitigated?

- Analytical screening : Use LC-MS/MS with MRM transitions (e.g., m/z 130 → 99 for N-nitrosodiethylamine) for trace detection .

- Process controls : Avoid nitrosating agents (e.g., nitrites) and secondary amines in reaction steps .

- Storage protocols : Store under inert atmosphere (N₂/Ar) in amber vials to prevent light-induced degradation .

Basic: What solvents are optimal for solubility studies of this compound?

- Polar aprotic solvents : DMSO or DMF dissolve the amine for biological assays .

- Hydrocarbon mixtures : Hexane/EtOAc (3:1) is ideal for chromatographic purification .

- Aqueous buffers : Use pH-adjusted solutions (pH 7–9) to maintain amine protonation state .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to neurotransmitter receptors (e.g., serotonin receptors) based on structural analogs .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in redox-active environments .

- MD simulations : Simulate lipid bilayer penetration to assess blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.